

6-Chloro-5-iodopyridin-2-amine solubility data

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Compound of Interest

Compound Name: 6-Chloro-5-iodopyridin-2-amine

Cat. No.: B1401291

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An In-Depth Technical Guide to the Solubility Profile of **6-Chloro-5-iodopyridin-2-amine**

Abstract

6-Chloro-5-iodopyridin-2-amine is a substituted pyridine derivative of significant interest as a building block in the synthesis of pharmacologically active molecules. A thorough understanding of its solubility is a non-negotiable prerequisite for its effective use in drug discovery, development, and manufacturing. Poorly characterized solubility can lead to critical failures in reaction kinetics, purification, formulation, and ultimately, bioavailability. This guide provides a comprehensive analysis of the known solubility characteristics of **6-Chloro-5-iodopyridin-2-amine**, discusses the underlying physicochemical principles governing its solubility, and presents a robust, self-validating experimental protocol for its precise determination. We address the discrepancies between calculated and qualitative data and underscore the imperative of empirical measurement for this key parameter.

Introduction: The Foundational Importance of Solubility

In the landscape of pharmaceutical development, solubility is not merely a physical property; it is a critical determinant of a compound's potential success. For an active pharmaceutical ingredient (API) to be effective, it must first dissolve to be absorbed by the body.^[1] For a synthetic intermediate like **6-Chloro-5-iodopyridin-2-amine**, solubility dictates the choice of reaction solvents, purification methods, and the ability to achieve desired concentrations for subsequent synthetic steps.

This guide focuses on **6-Chloro-5-iodopyridin-2-amine**, a halogenated aminopyridine. Its structure, featuring a basic amine group and lipophilic chloro and iodo substituents, presents a unique solubility profile that requires careful study. This document serves as a technical resource for researchers, chemists, and formulation scientists, providing both theoretical grounding and practical methodologies to accurately characterize the solubility of this vital chemical entity.

Core Physicochemical Properties Governing Solubility

A molecule's solubility is an emergent property derived from its intrinsic physicochemical characteristics. The key parameters for **6-Chloro-5-iodopyridin-2-amine** are summarized below.

Property	Value	Source	Significance for Solubility
Molecular Formula	<chem>C5H4ClIN2</chem>	[2]	Provides the elemental composition.
Molecular Weight	254.46 g/mol	[2] [3]	A moderate molecular weight, not inherently limiting solubility.
Melting Point	152°C - 156°C	[4]	A relatively high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent interactions, potentially leading to lower solubility.
pKa (of conjugate acid)	1.12 ± 0.10	[3]	This extremely low pKa indicates that 6-Chloro-5-iodopyridin-2-amine is a very weak base. Significant protonation, and thus a major increase in aqueous solubility, will only occur in highly acidic conditions (pH < 2). [5] [6]
Calculated Aqueous Solubility	1.8 g/L (1800 mg/L) at 25°C	[2]	This calculated value suggests slight solubility. However, as a computed figure, it requires experimental verification.

The most telling property is the pKa. As a weakly basic compound, the solubility of **6-Chloro-5-iodopyridin-2-amine** in aqueous media is expected to be highly dependent on pH.[5]

Solvent Solubility Profile: A Mixed Picture

Published qualitative data provides a starting point for understanding the compound's behavior in various solvents. However, it also introduces a notable contradiction with the calculated aqueous solubility.

Solvent	Qualitative Solubility	Source	Classification
N,N-Dimethylformamide (DMF)	Very soluble	[4]	Polar Aprotic
Methanol	Soluble	[4]	Polar Protic
Glacial Acetic Acid	Sparingly soluble	[4]	Polar Protic / Acidic
Chloroform	Very slightly soluble	[4]	Non-Polar
Water	Practically insoluble	[4]	Polar Protic

Expert Analysis: The qualitative assessment of "practically insoluble" in water stands in contrast to the calculated value of 1.8 g/L ("slightly soluble").[2][4] This discrepancy is common in early-stage compound assessment and highlights a critical principle: calculated data is a guide, not a substitute for empirical measurement. The high crystal lattice energy suggested by the melting point may dominate in a neutral aqueous environment, making the "practically insoluble" observation more likely to be correct under those conditions.

The Critical Impact of pH on Aqueous Solubility

For an ionizable compound like **6-Chloro-5-iodopyridin-2-amine**, pH is the most powerful lever to modify aqueous solubility. The fundamental principle is the equilibrium between the neutral, less soluble free base (B) and its protonated, more soluble conjugate acid (BH⁺).

This relationship is governed by the compound's pKa.[5] As the pH of the solution drops below the pKa of the conjugate acid, the equilibrium shifts towards the formation of the charged, and

therefore more readily solvated, pyridinium ion.



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Figure 1: pH-dependent equilibrium of **6-Chloro-5-iodopyridin-2-amine**.

Given the pKa of 1.12, a significant increase in solubility is only anticipated in highly acidic media (e.g., pH 1-2), which has practical implications for salt formation strategies and certain reaction conditions.

Recommended Protocol for Experimental Solubility Determination

To resolve the data discrepancies and establish a definitive solubility profile, the following equilibrium shake-flask method is recommended. This protocol is designed to be self-validating, ensuring the data generated is reliable and reflects true thermodynamic equilibrium. [7]

Principle

An excess of the solid compound is agitated in a solvent of interest at a constant temperature for a sufficient duration to allow equilibrium to be reached between the undissolved solid and the saturated solution. The concentration of the compound in the clarified saturated solution is then determined analytically.[7]

Materials and Equipment

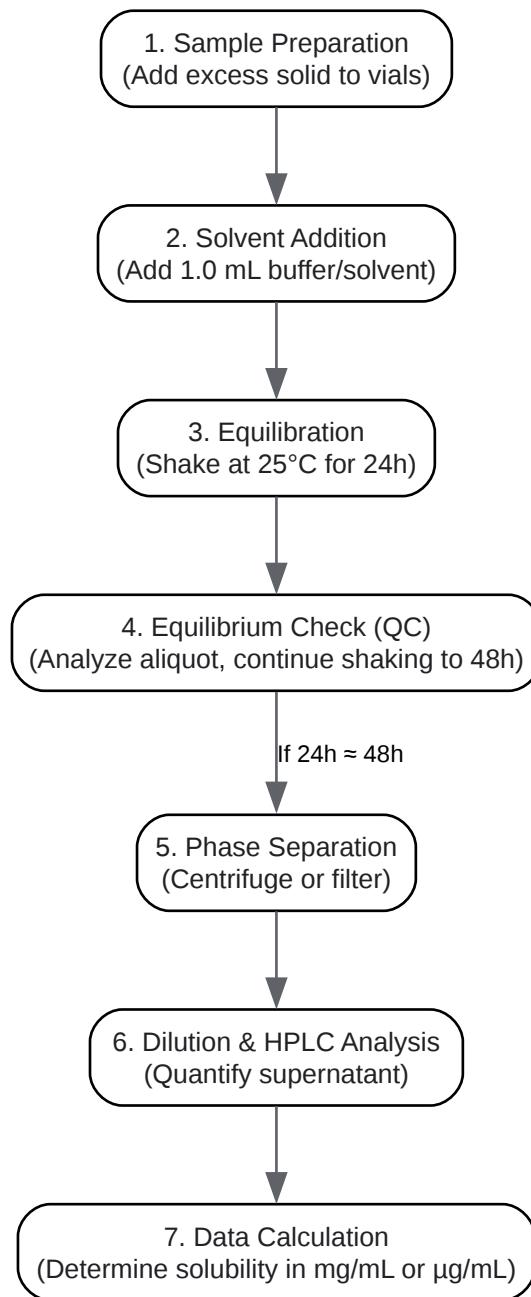
- Compound: **6-Chloro-5-iodopyridin-2-amine** (purity >98%)
- Solvents: Deionized water, pH 2.0 buffer (HCl/KCl), pH 7.4 buffer (Phosphate-Buffered Saline, PBS), and selected organic solvents (e.g., Methanol, Acetonitrile).
- Equipment: Analytical balance, 2 mL glass vials with screw caps, orbital shaker with temperature control, benchtop centrifuge or 0.22 µm syringe filters, calibrated pipettes, HPLC-UV system, volumetric flasks.

Step-by-Step Experimental Workflow

- Preparation of Calibration Standards: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Methanol). Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Analyze these by HPLC-UV to generate a standard curve.
- Sample Preparation: Add an excess of solid **6-Chloro-5-iodopyridin-2-amine** to a series of 2 mL vials (approx. 2-5 mg is typically sufficient, the key is to have visible solid remaining at the end).
- Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to each vial. Prepare each condition in triplicate for statistical validity.
- Equilibration: Seal the vials tightly and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).[8] Agitate for 24 hours.
- Equilibrium Verification (Self-Validation Step):
 - After 24 hours, take a small aliquot from one of the triplicate vials for analysis.
 - Allow the remaining vials to continue shaking for another 24 hours (48 hours total).
 - Causality: This step is crucial. If the concentration measured at 48 hours is not significantly different from the 24-hour measurement, it provides strong evidence that equilibrium has been achieved. If the concentration increases, the initial time point was insufficient.
- Phase Separation: After the final equilibration period, remove the vials. Visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to

pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm chemically compatible syringe filter. This step must be performed carefully to avoid disturbing the solid pellet.

- **Sample Dilution and Analysis:** Carefully pipette a known volume of the clear supernatant and dilute it with the mobile phase into the calibrated range of the HPLC-UV assay.
- **Quantification:** Analyze the diluted samples via HPLC-UV. Use the previously generated calibration curve to determine the concentration of the compound in the diluted sample, and then back-calculate to find the concentration in the original saturated solution (the solubility).



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Figure 2: Experimental workflow for equilibrium solubility determination.

Conclusion and Forward Recommendations

The solubility of **6-Chloro-5-iodopyridin-2-amine** is a nuanced characteristic governed by its strong crystal lattice forces and its very weak basicity. While calculated values and qualitative descriptors provide initial guidance, they are insufficient for rigorous scientific and development purposes, as evidenced by the conflicting data currently available.

The definitive characterization of this compound's solubility profile—particularly its pH-dependency—requires precise, empirical measurement. The shake-flask protocol detailed in this guide provides a robust and self-validating framework for generating reliable thermodynamic solubility data. This data is essential for rational solvent selection in synthesis, for developing purification strategies, and for any future formulation work where this important molecule may be utilized. It is strongly recommended that researchers invest the effort to perform these measurements to mitigate risks and accelerate development timelines.

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